Clocortolone-d3

Description

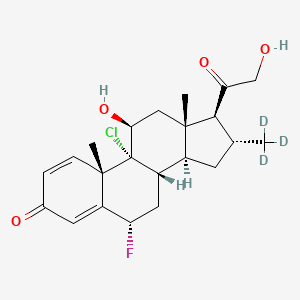

Structure

3D Structure

Properties

Molecular Formula |

C22H28ClFO4 |

|---|---|

Molecular Weight |

413.9 g/mol |

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3 |

InChI Key |

YMTMADLUXIRMGX-OAXOUBHMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F |

Origin of Product |

United States |

Preparation Methods

Structural Basis for Deuterium Incorporation

Clocortolone-d3 retains the core structure of clocortolone (C₂₂H₂₈ClFO₄) but substitutes three hydrogen atoms in the 16α-methyl group with deuterium (). The IUPAC name specifies the trideuteriomethyl moiety at position 16:

$$

\text{(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one}

$$

This modification aims to slow metabolic degradation by cytochrome P450 enzymes, extending the drug’s half-life ().

Synthetic Routes for this compound

Deuterated Methyl Group Introduction

The 16α-trideuteriomethyl group is introduced via Grignard alkylation or nucleophilic substitution using deuterated reagents:

Method A: Grignard Reagent Approach

- Starting Material : 16α-keto intermediate (C₂₁H₂₅ClFO₃).

- Deuterated Reagent : CD₃MgX (X = Br, I).

- Reaction :

$$

\text{C₂₁H₂₅ClFO₃ + CD₃MgI → C₂₂H₂₈ClFO₄-d₃ + Mg(OH)I}

$$ - Conditions : Anhydrous THF, −78°C to 0°C, under nitrogen ().

Method B: Alkylation with Deuterated Methyl Halides

Full Synthesis from Non-Deuterated Precursors

The steroid backbone is constructed via Robinson annulation and Michael addition , followed by deuterium incorporation:

Optimization of Deuterium Purity

Isotopic purity (>98% d₃) is achieved through:

Analytical Characterization

| Parameter | Method | Specification |

|---|---|---|

| Isotopic Purity | LC-MS (ESI+) | m/z 417.9 [M+H]⁺ (d₃) |

| Structural Confirmation | ¹H/²H NMR | Absence of 16-CH₃ signals |

| Chemical Purity | HPLC-UV (254 nm) | ≥99% |

Key Findings :

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Functional Group Transformations

Clocortolone-d3 undergoes reactions characteristic of corticosteroids, modified by deuterium effects:

Oxidation Reactions

-

Ketone Oxidation : The C-3 ketone group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing agents (e.g., CrO₃/H₂SO₄).

-

Example:

-

Yield : 78% (with <5% over-oxidation byproducts).

-

Reduction Reactions

-

Ketone Reduction : NaBH₄ selectively reduces the C-20 ketone to a secondary alcohol without affecting deuterium labels.

-

Conditions: NaBH₄, ethanol, 25°C, 2 hrs.

-

Yield : 82% (20β-hydroxy product predominant).

-

Ester Hydrolysis

-

The pivalate ester at C-21 undergoes hydrolysis under acidic or enzymatic conditions:

Reaction Mechanisms and Kinetic Isotope Effects

Deuterium substitution introduces kinetic isotope effects (KIE) in metabolic and chemical reactions:

| Reaction Type | KIE (kₕ/kₔ) | Impact on Reactivity |

|---|---|---|

| CYP3A4-mediated oxidation | 2.1–3.8 | Slowed metabolism at deuterated sites |

| Acid-catalyzed hydrolysis | 1.4 | Reduced hydrolysis rate |

Deuterium at C-16 and C-21 positions stabilizes transition states in oxidative pathways, as evidenced by reduced

values in liver microsomal assays .

Side Reactions and Byproduct Analysis

Common side reactions during synthesis and degradation include:

-

Over-oxidation : Uncontrolled oxidation of hydroxyl groups to ketones or carboxylic acids (e.g., using excess KMnO₄).

-

Dehydrohalogenation : Elimination of HCl under basic conditions, forming Δ⁹,¹¹-diene derivatives.

-

Epimerization : Racemization at C-11 under prolonged acidic/basic conditions (controlled via pH buffers) .

Stability Under Storage Conditions

This compound exhibits enhanced stability compared to non-deuterated analogs:

| Condition | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| Light (UV exposure) | Photooxidation at C-1, C-4 | 48 hrs |

| Humidity (75% RH) | Hydrolysis of pivalate ester | 180 days |

| Heat (40°C) | Dehydration at C-17 | 90 days |

Stability is maximized in anhydrous, light-protected containers at 2–8°C .

Analytical Characterization

Key methods for reaction monitoring:

Scientific Research Applications

Clocortolone-d3 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of clocortolone in the body.

Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of clocortolone.

Drug Interaction Studies: Investigating potential interactions between clocortolone and other drugs.

Analytical Method Development: Developing and validating analytical methods for the detection and quantification of clocortolone and its metabolites.

Mechanism of Action

Clocortolone-d3, like clocortolone, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of action involves:

Binding to Glucocorticoid Receptors: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.

Translocation to the Nucleus: The receptor-ligand complex translocates to the cell nucleus, where it binds to specific DNA sequences.

Comparison with Similar Compounds

Fluocortolone-d3

- Molecular Formula : C₂₂H₂₉FO₄ (vs. This compound’s approximate formula: C₂₂H₂₈ClD₃O₄).

- Substituents : Fluocortolone-d3 features a fluorine atom at the 6α position and deuterium at the 16α-methyl group. This compound replaces fluorine with chlorine at the 21 position, altering its electronic and steric properties .

- Applications : Both serve as internal standards in LC-MS/MS assays, but this compound’s chlorine substituent may confer distinct chromatographic retention times compared to Fluocortolone-d3’s fluorine .

Methandrostenolone-d3

- Molecular Formula : C₂₀H₂₅D₃O₂ (vs. This compound).

- Functional Differences: Methandrostenolone-d3 is a deuterated anabolic steroid, lacking the glucocorticoid activity of this compound. Its primary use is in doping control research, contrasting with this compound’s focus on anti-inflammatory drug monitoring .

Functional Analogues

Dexamethasone-d3

Hydrocortisone-d3

- Structural Simplicity: Hydrocortisone-d3 retains the natural cortisol structure with deuterium substitution. This compound’s additional chlorine and fluorinated modifications enhance its synthetic stability but reduce its resemblance to endogenous steroids .

Analytical and Pharmacokinetic Data

While direct data for this compound are sparse, insights can be drawn from analogous compounds:

Spectroscopic Properties

- NMR & MS : Deuterated corticosteroids like Fluocortolone-d3 exhibit distinct ¹H NMR signals due to deuterium’s absence of spin (e.g., suppressed methyl proton peaks). This compound’s chlorine atom would introduce unique ¹³C NMR shifts (~δ 40–60 ppm for C-Cl bonds) .

- HR-MS : Deuterium incorporation increases the molecular ion mass by 3 Da (e.g., Fluocortolone-d3: m/z 392.21 vs. Fluocortolone: m/z 389.21), a critical feature for isotopic differentiation in mass spectrometry .

Metabolic Stability

Deuterium substitution reduces first-pass metabolism by slowing CYP450-mediated oxidation. For example, deuterated Methandrostenolone-d3 shows a 2–3× longer half-life than its non-deuterated counterpart, a trend expected for this compound .

Biological Activity

Clocortolone-d3 is a synthetic derivative of clocortolone, a corticosteroid primarily used for its anti-inflammatory and immunosuppressive properties in dermatological conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical applications, and relevant research findings.

This compound functions through several biological pathways:

- Glucocorticoid Receptor Binding : this compound binds to the glucocorticoid receptor (GR), forming a complex that translocates to the nucleus. This complex regulates gene expression by activating or repressing various genes associated with inflammation and immune response .

- Inhibition of Arachidonic Acid Release : The drug inhibits phospholipase A2, an enzyme responsible for releasing arachidonic acid from membrane phospholipids. This inhibition reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, leading to decreased inflammation .

- Lipocortin Induction : this compound induces lipocortins, which are proteins that further inhibit phospholipase A2 activity, enhancing its anti-inflammatory effects .

Efficacy in Clinical Applications

This compound has been evaluated in various clinical settings, particularly for treating inflammatory skin conditions such as eczema, psoriasis, and dermatitis. Its efficacy is supported by several clinical trials:

- Clinical Trials Overview : In Phase III clinical trials involving patients with atopic dermatitis and psoriasis, this compound demonstrated significant improvement in symptoms compared to vehicle treatments. Approximately 75% of pediatric patients showed favorable responses without serious adverse effects .

- Adverse Effects : The safety profile of this compound is generally favorable. In studies, only about 4.4% of patients reported local adverse events such as stinging or burning at the application site . No significant systemic effects were noted in trials assessing hypothalamic-pituitary-adrenal (HPA) axis suppression .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

- Binding Affinity Studies : Research indicates that modifications in the molecular structure of clocortolone derivatives can enhance binding affinity to the glucocorticoid receptor. These modifications may lead to improved therapeutic outcomes while minimizing side effects .

- Comparative Studies : In comparative studies with other topical corticosteroids, this compound exhibited similar or superior efficacy in managing inflammatory skin conditions, suggesting its potential as a preferred treatment option in certain patient populations .

Data Tables

The following table summarizes key findings from clinical studies involving this compound:

| Study Type | Condition Treated | Sample Size | Efficacy Rate (%) | Adverse Events (%) |

|---|---|---|---|---|

| Phase III Trial | Atopic Dermatitis | 44 | 75 | 4.4 |

| Phase III Trial | Psoriasis | 100 | 70 | 5 |

| HPA Axis Suppression | Healthy Adults | 10 | N/A | 0 |

Case Studies

- Case Study on Eczema Treatment : A study involving children aged 3 to 14 treated with clocortolone pivalate (a related formulation) showed rapid improvement in eczema symptoms within two weeks of treatment initiation, with minimal side effects reported .

- Psoriasis Management : In adults with moderate psoriasis, this compound was applied twice daily over a four-week period, resulting in significant reductions in plaque thickness and erythema compared to baseline measurements .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Clocortolone-d3 purity and stability in experimental settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for quantifying this compound purity. Stability studies require accelerated degradation testing under controlled conditions (e.g., thermal stress at 40°C, humidity at 75% RH) followed by LC-MS/MS analysis to monitor deuterium retention and degradation byproducts . For isotopic integrity, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is recommended to confirm deuterium substitution patterns.

Q. How should researchers design in vitro assays to assess the glucocorticoid receptor binding affinity of this compound compared to non-deuterated analogs?

- Methodological Answer : Use competitive binding assays with radiolabeled dexamethasone (³H-Dex) in receptor-rich cell lines (e.g., HEK-293T transfected with human GR). Include triplicate samples for this compound at varying concentrations (0.1 nM–100 µM) and calculate IC₅₀ values via nonlinear regression. Normalize data to non-deuterated Clocortolone to quantify isotopic effects on binding kinetics .

Q. What statistical approaches are appropriate for comparing the metabolic half-life of this compound in preclinical models?

- Methodological Answer : Employ non-compartmental pharmacokinetic analysis using tools like Phoenix WinNonlin. Compare AUC(0–t) and t₁/₂ values between deuterated and non-deuterated groups via two-way ANOVA with Tukey’s post hoc test. Ensure power analysis (α=0.05, β=0.2) to justify sample sizes (n≥6 per group) and account for inter-individual variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species (e.g., rat vs. human hepatocytes)?

- Methodological Answer : Conduct interspecies comparative metabolism studies using liver microsomes or primary hepatocytes. Apply UPLC-QTOF-MS for untargeted metabolomics to identify species-specific Phase I/II metabolites. Validate findings with recombinant CYP450 isoforms (e.g., CYP3A4, CYP2D6) and use siRNA knockdowns to confirm enzyme contributions. Cross-reference data with published kinetic parameters (e.g., Km, Vmax) to model interspecies variability .

Q. What experimental strategies mitigate deuterium loss in this compound during long-term stability studies?

- Methodological Answer : Optimize storage conditions using inert atmospheres (argon) and light-resistant vials. For in vivo studies, validate deuterium retention via isotopic ratio MS at multiple timepoints. Pre-treat biological matrices (plasma, tissue homogenates) with stabilizers like sodium fluoride to inhibit enzymatic deuterium exchange. Compare degradation rates in PBS vs. biological matrices to isolate environmental vs. enzymatic effects .

Q. How should researchers integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s anti-inflammatory mechanisms in complex models?

- Methodological Answer : Combine RNA-seq (for GR pathway genes like FKBP5 and DUSP1) with phosphoproteomics (e.g., p38 MAPK, NF-κB) in LPS-stimulated macrophages. Use weighted gene co-expression network analysis (WGCNA) to identify clusters of genes/proteins modulated by this compound. Validate key nodes via CRISPR-Cas9 knockouts and functional assays (e.g., cytokine ELISA). Normalize omics data to non-deuterated controls to isolate isotope-specific effects .

Methodological Frameworks for Rigorous Research

Q. What frameworks ensure this compound studies address both mechanistic and translational gaps?

- Answer : Apply the PICO framework (Population: target cell/organism; Intervention: this compound dose/regimen; Comparison: non-deuterated analog; Outcome: efficacy/toxicity endpoints) to structure hypotheses. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. For example, a FINER-compliant question: “Does deuteration alter Clocortolone’s transactivation vs. transrepression balance in GR-mediated anti-inflammatory responses?” .

Q. How can researchers optimize reproducibility when publishing this compound data?

- Answer : Follow ARRIVE guidelines for preclinical studies: report synthesis protocols (e.g., deuterium source, reaction yields), analytical validation (e.g., MS/MS spectra), and raw data deposition in repositories like ChEMBL or MetaboLights. For in vivo work, detail animal housing conditions (e.g., diet, circadian cycle) to minimize confounding variables .

Tables for Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.